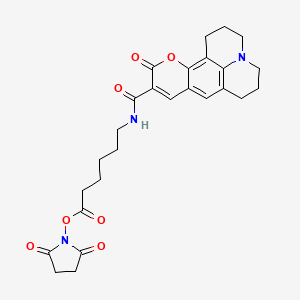
Coumarin 343 X NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blue emitting Coumarin 343 dye can form a FRET pair with fluorescein (FAM). An amine reactive form, activated NHS ester. This amine-reactive NHS ester contains an aminohexanoyl linker between the fluorophore, and the reactive group. This linker provides better solubility and spatial separation between the fluorophore, and the target molecule being labeled.
Aplicaciones Científicas De Investigación
Fluorescence Imaging
Coumarin 343 X NHS ester is utilized in fluorescence imaging applications. A study reported a practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye for bioconjugation (Kerkovius & Ménard, 2016).
Sensing Biological Zinc(II)
Coumarin 343 is integrated into a two-fluorophore system for ratiometric sensing of biological zinc(II). This system enables intracellular monitoring of total sensor concentration, providing a ratiometric system for sensing biological zinc ion (Woodroofe, Won, & Lippard, 2005).
Molecular Dynamics Analysis
A study determined molecular dynamics using proton multiple quantum relaxation and carbon-13 differential line broadening, applying it to deoxycholate micelles. This involved measuring fluorescence efficiencies of coumarin 343 derivatives (Wong, Wang, Duh, & Hwang, 1989).
Versatility in Biological Activities
Coumarin, including its NHS ester derivatives, is noted for its wide range of biological activities, due to its ability to interact with various enzymes and receptors in living organisms (Annunziata, Pinna, Dallavalle, Tamborini, & Pinto, 2020).
Antimicrobial and Antioxidant Applications
Coumarin-amino acid ester conjugates have shown potential as anti-inflammatory and antioxidant agents. Their therapeutic applications have been investigated, showing good efficiency compared to standard compounds (Naik, Bodke, M, & Revanasiddappa, 2020).
Inhibitory Properties in Microbiology
Coumarin derivatives, including NHS esters, have been found effective in inhibiting bacterial α-carbonic anhydrases, suggesting potential applications as novel antibacterial agents (Giovannuzzi, Hewitt, Nocentini, Capasso, Flaherty, & Supuran, 2022).
Photocleavage Mechanisms
Studies on (coumarin-4-yl)methyl esters, a category that includes Coumarin 343 X NHS ester, have investigated their photocleavage mechanisms. These compounds release biologically active acids and fluorescent (coumarin-4-yl)methyl alcohol upon excitation, revealing their potential in photodynamic therapies (Schmidt, Geißler, Hagen, & Bendig, 2007).
Fluorescent Probing and Photopolymerization
Coumarin derivatives have been applied as fluorescent probes for monitoring cationic photopolymerization processes. Coumarin 343, in particular, exhibits effective performance as a fluorescent probe (Ortyl, Topa, Kamińska-Borek, & Popielarz, 2019).
Interaction with Human Serum Albumin
Research on the binding of coumarin derivatives with human serum albumin (HSA) can provide insights into designing new coumarin-based therapeutic agents. These studies focus on the binding mechanisms and implications for drug design (Garg, Manidhar, Gokara, Malleda, Reddy, & Subramanyam, 2013).
Propiedades
Número CAS |
946123-12-2 |
|---|---|
Fórmula molecular |
C26H29N3O7 |
Peso molecular |
495.53 |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoate |
InChI |
InChI=1S/C26H29N3O7/c30-20-9-10-21(31)29(20)36-22(32)8-2-1-3-11-27-25(33)19-15-17-14-16-6-4-12-28-13-5-7-18(23(16)28)24(17)35-26(19)34/h14-15H,1-13H2,(H,27,33) |
Clave InChI |
UTYUORAKIFFNAS-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)CCCN3C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Coumarin-343 X NHS ester, Coumarin343 X NHS ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




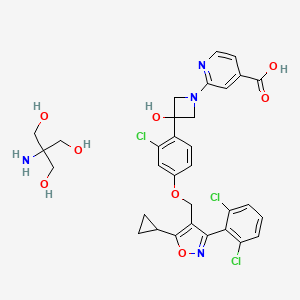
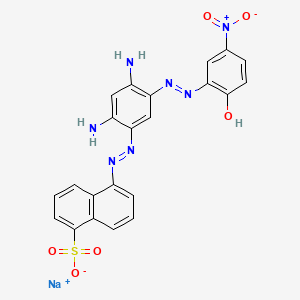
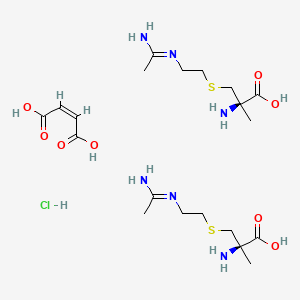

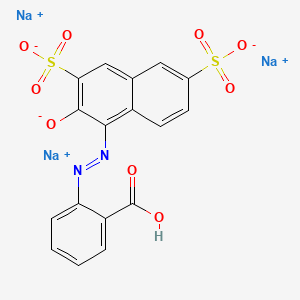

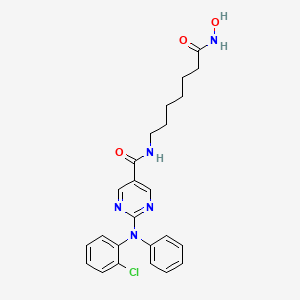



![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)
